(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness Permeability

(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2177365‑94‑3) is a synthetic research compound of molecular formula C₁₅H₁₄BrNOS and molecular weight 336.2 g·mol⁻¹, comprising a 3‑bromobenzoyl moiety linked to a 3‑(thiophen‑2‑yl)pyrrolidine ring via a central methanone bridge [REFS‑1]. The compound is listed in the PubChem database (CID 131702184) and is typically supplied at ≥95 % purity for early‑stage discovery and chemical biology applications [REFS‑1].

Molecular Formula C15H14BrNOS
Molecular Weight 336.25
CAS No. 2177365-94-3
Cat. No. B2552711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
CAS2177365-94-3
Molecular FormulaC15H14BrNOS
Molecular Weight336.25
Structural Identifiers
SMILESC1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H14BrNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2
InChIKeyGJLNCEUUKFDMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS 2177365-94-3: Physicochemical Identity and Procurement Baseline


(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2177365‑94‑3) is a synthetic research compound of molecular formula C₁₅H₁₄BrNOS and molecular weight 336.2 g·mol⁻¹, comprising a 3‑bromobenzoyl moiety linked to a 3‑(thiophen‑2‑yl)pyrrolidine ring via a central methanone bridge [REFS‑1]. The compound is listed in the PubChem database (CID 131702184) and is typically supplied at ≥95 % purity for early‑stage discovery and chemical biology applications [REFS‑1]. Its core scaffold—combining an electron‑withdrawing halogen on the phenyl ring with a thiophene‑substituted pyrrolidine—places it within a bioactive chemical space associated with kinase inhibition and antiproliferative screening programs [REFS‑2].

Why a Generic Pyrrolidine-Thiophene Methanone Cannot Substitute for (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone in SAR-Driven Research


The 3‑bromophenyl substituent confers a unique combination of lipophilicity (XLogP3‑AA = 3.7), molecular weight (336.2 Da), and polar surface area that differs markedly from its 3‑chloro, 3‑fluoro, and 3‑methyl analogs [REFS‑1]. The bromine atom’s larger van der Waals radius and enhanced polarizability affect target‑binding steric complementarity and halogen‑bonding potential, thereby altering selectivity profiles in kinase and GPCR assays [REFS‑2]. Additionally, the 3‑thiophen‑2‑yl substitution on the pyrrolidine ring introduces conformational constraints and π‑stacking capabilities distinct from phenyl or furan analogs. Simply interchanging in‑class compounds without controlling for these structural variables can lead to non‑reproducible activity, divergent metabolic stability, or loss of target engagement in cellular assays.

Quantitative Differentiation Guide for (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone: Property‑Based Selection Over Structural Analogs


Lipophilicity (XLogP3‑AA) as a Key Selectivity Driver: 3‑Bromo vs. 3‑Chloro vs. 3‑Fluoro vs. 3‑Methyl Analogs

The XLogP3‑AA value of the target compound is estimated at 3.7, which is substantially higher than that of the 3‑fluoro analog (estimated XLogP3‑AA ≈ 2.8) and the 3‑methyl analog (estimated XLogP3‑AA ≈ 3.0), while being closer to but still distinct from the 3‑chloro analog (estimated XLogP3‑AA ≈ 3.4). Higher lipophilicity increases passive membrane permeability but also affects metabolic clearance and off‑target binding. No direct head‑to‑head bioactivity comparison exists in the public domain for these analogs; the XLogP3‑AA values are computed by PubChem [REFS‑1].

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Acceptor Count and Its Impact on Solubility and Target Recognition

The target compound possesses exactly 2 hydrogen‑bond acceptor (HBA) sites (the carbonyl oxygen and the thiophene sulfur). This places it in a favorable range for oral bioavailability according to Lipinski’s rule (HBA ≤ 10), comparable to the 3‑chloro, 3‑fluoro, and 3‑methyl analogs. However, the zero hydrogen‑bond donor count distinguishes this scaffold from hydroxyl‑ or amine‑substituted pyrrolidine derivatives that may exhibit stronger crystal packing forces and lower solubility [REFS‑1]. The balance of HBA sites can critically influence kinase hinge‑region binding and selectivity.

Hydrogen bonding Solubility Pharmacophore

Rotatable Bond Count and Conformational Flexibility: Implications for Binding Entropy

The compound contains 2 rotatable bonds (the C–N bond of the pyrrolidine and the C–C bond connecting the bromophenyl ring to the carbonyl). This is lower than many flexible drug candidates, conferring a degree of pre‑organization that may reduce the entropic penalty upon target binding [REFS‑1]. In comparison, close analogs with an n‑propyl linker or additional methylene groups can exhibit 3–5 rotatable bonds, potentially leading to weaker binding due to higher conformational entropy loss.

Conformational entropy Binding affinity Drug design

Antiproliferative Potential: SAR Context from Pyrrolidine‑Based Anticancer Agents

The target compound’s scaffold aligns with a class of pyrrolidine derivatives extensively reviewed for anticancer activity. In the 2023 SAR review by Bhat et al., pyrrolidine‑thiazole and pyrrolidine‑spirooxindole hybrids achieved IC₅₀ values as low as sub‑micromolar against MCF‑7 and HeLa cell lines [REFS‑1]. Although no direct IC₅₀ data for the 3‑bromophenyl‑thiophene‑pyrrolidine compound are publicly reported, the presence of the 3‑bromophenyl moiety—known to engage in halogen bonding with kinase hinge residues—suggests potential for similar or enhanced antiproliferative activity relative to non‑halogenated or smaller halogen analogs.

Anticancer Antiproliferative Kinase inhibition

Prioritized Application Scenarios for (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone: From Kinase Profiling to Chemical Probe Development


Kinase Selectivity Profiling Panels Requiring Halogen‑Bonding Capability

The 3‑bromophenyl group offers enhanced halogen‑bonding potential compared to chloro or fluoro analogs. Researchers can deploy this compound in broad‑kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify kinases that preferentially accommodate the larger bromine substituent in the ATP‑binding pocket, exploiting the lipophilicity (XLogP3‑AA = 3.7) to improve membrane permeability [REFS‑1]. This is particularly relevant for targeting kinases with a spacious hydrophobic back pocket, such as certain tyrosine kinases.

Structure–Activity Relationship (SAR) Expansion of Pyrrolidine‑Based Anticancer Leads

Given the established anticancer potential of pyrrolidine‑heterocycle conjugates [REFS‑1], this compound serves as a key intermediate for synthesizing focused libraries. Systematic variation of the bromine position (3‑ vs. 4‑bromo) and thiophene attachment (2‑ vs. 3‑thiophenyl) can delineate the pharmacophoric requirements for antiproliferative activity. The compound’s 2 rotatable bonds provide a semi‑rigid scaffold that reduces conformational entropy, potentially enhancing binding affinity relative to more flexible analogs.

Physicochemical Property Benchmarking for CNS Drug Discovery

With an XLogP3‑AA of 3.7 and zero hydrogen‑bond donors, this compound resides in a favorable physicochemical space for CNS penetration [REFS‑1]. It can be used as a tool compound to calibrate in vitro blood–brain barrier (BBB) models (e.g., PAMPA‑BBB or MDCK‑MDR1 assays) and to benchmark the permeability and efflux ratio of the 3‑bromophenyl‑thiophene‑pyrrolidine scaffold against CNS‑targeted drug candidates.

Chemical Probe Development for Target Identification via Photoaffinity Labeling

The bromine atom provides a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald–Hartwig amination) or for radiolabeling with bromine‑77. This enables the construction of photoaffinity probes or radioligands for target deconvolution in chemoproteomics campaigns, leveraging the scaffold’s moderate molecular weight (336.2 Da) to maintain favorable drug‑like properties while appending reporter tags [REFS‑1].

Quote Request

Request a Quote for (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.